Uridine 3'-diphosphate 5'-diphosphate

Description

Contextualization within Nucleotide Biochemistry and Phosphorylation States

In the vast and intricate world of nucleotide biochemistry, the phosphorylation state of a nucleoside profoundly dictates its function. Nucleosides, composed of a nucleobase and a five-carbon sugar, can be phosphorylated at various positions on the sugar moiety to form nucleotides. The number and location of these phosphate (B84403) groups are critical determinants of the molecule's energy, signaling capacity, and enzymatic interactions.

Uridine (B1682114), a pyrimidine (B1678525) nucleoside, is a fundamental component of ribonucleic acid (RNA). mdpi.com Its common phosphorylated derivatives include Uridine Monophosphate (UMP), Uridine Diphosphate (B83284) (UDP), and Uridine Triphosphate (UTP), which are phosphorylated at the 5' position of the ribose sugar. acs.orgufl.eduwikipedia.org These molecules are central to a myriad of metabolic processes. UMP is a precursor for the synthesis of other pyrimidine nucleotides. acs.org UDP is a crucial intermediate in the synthesis of glycogen (B147801) and glycoproteins. ufl.edu UTP serves as an energy currency and a substrate for RNA synthesis. wikipedia.org

Uridine 3',5'-bisphosphate, also referred to as Uridine 3',5'-diphosphate, represents a less common but functionally significant phosphorylation state. nih.gov Unlike the linear triphosphate chain seen in UTP, this molecule possesses two separate phosphate groups attached to the 3' and 5' hydroxyl groups of the ribose ring. This unique arrangement precludes its direct involvement in the linear polymerization of RNA but equips it for specific regulatory and inhibitory roles within the cell.

Historical Perspective of Identification and Initial Recognition as a Biological Entity

The recognition of Uridine 3',5'-bisphosphate as a significant biological molecule can be traced back to studies on enzyme-inhibitor interactions in the mid-1970s. A pivotal 1976 study by Sperling and Havron on the complexes formed between Ribonuclease A (RNase A) and its competitive inhibitors brought Uridine 2'(3'),5'-diphosphate (pUp) to the forefront. nih.gov This research demonstrated that pUp, along with its cytidine (B196190) counterpart, forms stable complexes with RNase A, acting as a competitive inhibitor. nih.gov

The study utilized a technique called photochemical cross-linking to covalently bind the inhibitor to the enzyme upon irradiation with ultraviolet light. nih.govacs.org This method allowed for the identification of the specific peptide sequence within RNase A that interacts with the nucleotide inhibitor. nih.gov The successful and specific cross-linking of Uridine 2'(3'),5'-diphosphate to the enzyme's active site provided strong evidence for its role as a potent and specific inhibitor. nih.gov The ability to reduce the cross-linking by adding another known competitive inhibitor, 3'-UMP, further solidified its recognition as a molecule with significant biological interaction capabilities. nih.gov This initial work was crucial in establishing Uridine 3',5'-bisphosphate not just as a synthetic chemical but as a molecule with clear and specific interactions within a biological system, paving the way for its use as a tool in enzymology and structural biology. nih.govnih.gov

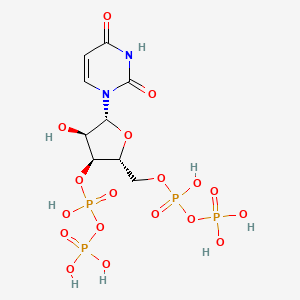

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O18P4/c12-5-1-2-11(9(14)10-5)8-6(13)7(27-33(23,24)29-31(18,19)20)4(26-8)3-25-32(21,22)28-30(15,16)17/h1-2,4,6-8,13H,3H2,(H,21,22)(H,23,24)(H,10,12,14)(H2,15,16,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWFJWUGNWJRLL-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200569 | |

| Record name | Uridine 3'-diphosphate 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52591-55-6 | |

| Record name | Uridine 3'-diphosphate 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 3'-diphosphate 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Uridine 3 Diphosphate 5 Diphosphate

Pathways of Catabolism and Degradation of Uridine (B1682114) 3'-diphosphate 5'-diphosphate

Analysis of Metabolic Intermediates and End Products

The metabolism of uridine nucleotides is a tightly regulated process involving both synthesis and catabolism. researchgate.net The primary intermediates in the standard pathway are UMP, UDP, and UTP. nih.govresearchgate.net The degradation of these nucleotides proceeds through dephosphorylation to uridine, which can then be catabolized to β-alanine. researchgate.net

In the context of Uridine 3'-diphosphate 5'-diphosphate, the metabolic intermediates would include the precursor uridine nucleotides (UDP and UTP) and the final alarmone product itself. The analysis of these molecules often requires specialized techniques due to their unique structures and low intracellular concentrations. High-performance liquid chromatography (HPLC) is a common method used to separate and quantify different nucleotide species from cellular extracts. nih.gov This technique allows for the identification of various phosphorylated forms of uridine, including potential alarmone structures. nih.gov

The end products of this compound metabolism would likely be the result of its hydrolysis. Analogous to (p)ppGpp, which is hydrolyzed by the hydrolase activity of SpoT to GDP/GTP and pyrophosphate, a similar enzymatic activity would be expected to degrade the uridine alarmone back to its constituent nucleotide (UDP or UTP) and pyrophosphate. biosyn.com This degradation is crucial for terminating the stress signal and returning the cell to normal physiological conditions.

Intermediary Metabolism and Dynamic Turnover Rates within Cellular Compartments

The turnover of uridine nucleotides is a dynamic process that reflects the metabolic state of the cell. guidetopharmacology.org The balance between synthesis, utilization, and degradation pathways determines the intracellular concentrations of these molecules. nih.govnih.gov Uridine and its phosphorylated derivatives play roles in a variety of cellular processes, including RNA synthesis, glycogen (B147801) metabolism (through UDP-glucose), and the synthesis of glycoproteins (through UDP-N-acetylglucosamine). researchgate.netnih.gov

The turnover rates of specific uridine nucleotides can be measured using pulse-chase experiments with labeled precursors, such as 5-ethynyluridine (B57126) (EU). nih.gov This method allows for the tracking of newly synthesized RNA and provides insights into the dynamics of the precursor nucleotide pools. nih.gov Such studies have revealed that the substitution rate of uridine analogs can vary between different types of RNA, indicating compartmentalized or differential utilization of uridine nucleotide pools within the cell. nih.gov

The concept of alarmones like this compound adds another layer of complexity to uridine metabolism. These signaling molecules are synthesized in response to specific stresses, such as nutrient starvation, and their production leads to a global reprogramming of cellular physiology. biosyn.comresearchgate.net The synthesis of alarmones represents a diversion of nucleotide precursors from primary metabolic pathways to a signaling function. The turnover of these alarmones must be tightly controlled to ensure a rapid response to stress and a swift return to normal metabolism once the stress is alleviated. The enzymes responsible for their synthesis and degradation, therefore, play a critical role in the dynamic regulation of these signaling events. biosyn.com

While direct measurements of the turnover rates for this compound are not widely available, the principles governing (p)ppGpp turnover provide a strong model. The bifunctional nature of some RSH enzymes, possessing both synthetase and hydrolase activities, allows for a rapid and sensitive control over the intracellular alarmone concentration. biosyn.com It is plausible that a similar regulatory logic applies to the metabolism of uridine-based alarmones.

Molecular Mechanisms of Action of Uridine 3 Diphosphate 5 Diphosphate

Investigation of Direct Ligand-Receptor Interactions

The structural similarity of Uridine (B1682114) 3'-diphosphate 5'-diphosphate to endogenous nucleotides like Uridine Diphosphate (B83284) (UDP) and Uridine Triphosphate (UTP) points towards a potential interaction with P2Y receptors, a family of G-protein coupled receptors (GPCRs) crucial for various physiological processes. nih.govwikipedia.org

Specificity for Purinergic or Other G-Protein Coupled Receptors (P2Y)

The P2Y receptor family consists of eight subtypes in humans, each with distinct ligand specificities. guidetopharmacology.org Receptors such as P2Y2, P2Y4, P2Y6, and P2Y14 are known to be activated by uridine nucleotides. researchgate.netnih.gov The P2Y2 and P2Y4 receptors are typically activated by UTP, while the P2Y6 and P2Y14 receptors are activated by UDP and UDP-sugars, respectively. researchgate.netnih.gov

The unique structure of Uridine 3'-diphosphate 5'-diphosphate, with a total of four phosphate (B84403) groups, may confer a novel specificity profile. The extended phosphate chain and the unusual 3' phosphorylation could influence its affinity and efficacy at these receptors. It is plausible that it may act as an agonist or antagonist at one or more P2Y receptor subtypes. For instance, while P2Y2 and P2Y4 receptors are activated by triphosphates, the presence of the additional 3'-diphosphate moiety could alter the binding kinetics. guidetopharmacology.org Conversely, the diphosphate at the 5' position might allow for interaction with UDP-selective receptors like P2Y6 and P2Y14.

| P2Y Receptor Subtype | Primary Endogenous Uridine Ligand | G-Protein Coupling | Potential Interaction with this compound |

|---|---|---|---|

| P2Y2 | UTP | Gq | Possible agonist or antagonist activity due to triphosphate-like feature. |

| P2Y4 | UTP | Gq/Gi | Potential for altered affinity or efficacy compared to UTP. |

| P2Y6 | UDP | Gq | Possible interaction due to the 5'-diphosphate group. |

| P2Y14 | UDP-glucose, UDP | Gi | Interaction may be influenced by the overall charge and shape. |

Structural Requirements for Receptor Binding and Activation

The binding of nucleotides to P2Y receptors is a complex interplay of charge, conformation, and specific interactions with amino acid residues in the binding pocket. nih.gov The negatively charged phosphate groups are critical for binding, interacting with positively charged residues within the receptor's transmembrane domains. guidetopharmacology.org

The presence of a diphosphate group at the 3' position of this compound would significantly increase the negative charge and steric bulk in a region of the molecule where modifications are less common. This could lead to several outcomes:

Enhanced or altered affinity: The additional phosphate groups might form new interactions with the receptor, potentially increasing binding affinity.

Steric hindrance: The bulky 3'-diphosphate could prevent the nucleotide from adopting the optimal conformation for receptor activation, potentially leading to antagonistic activity.

Novel selectivity: The unique structure might allow it to bind to a P2Y receptor subtype that does not typically recognize uridine nucleotides or to interact with an allosteric site on the receptor.

X-ray crystallography studies of P2Y receptors, such as the P2Y12 receptor, have revealed a complex binding pocket with distinct subpockets. univie.ac.atnih.gov The conformation of the ribose sugar and the orientation of the base and phosphate chain are all crucial for productive binding and receptor activation. The rigidifying effect of the 3'-diphosphate group on the ribose ring could significantly impact how the molecule fits into the binding site.

Role as an Enzymatic Substrate, Cofactor, or Allosteric Regulator

Uridine nucleotides are central to a vast array of enzymatic reactions, serving as substrates for biosynthesis, energy sources, and regulatory molecules. nih.govwikipedia.org

Kinetic Analysis of Enzyme-Uridine 3'-diphosphate 5'-diphosphate Interactions

Enzymes involved in pyrimidine (B1678525) metabolism and biosynthesis are potential targets for this compound. For example, uridine phosphorylase is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine. nih.govresearchgate.net A kinetic study of human uridine phosphorylase 1 revealed an ordered binding mechanism where inorganic phosphate binds first, followed by uridine. nih.gov The complex structure of this compound makes it an unlikely substrate for this enzyme in the catabolic direction. However, it could potentially act as an inhibitor.

Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, would be essential to characterize these interactions. wikipedia.org By measuring reaction rates under varying substrate and potential inhibitor concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) can be determined. Inhibition studies would reveal whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of enzymes that utilize uridine nucleotides.

Impact on Enzyme Conformation and Activity

Beyond acting as a direct substrate or competitive inhibitor, this compound could function as an allosteric regulator. wikipedia.org Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.govresearchgate.net

Many enzymes that utilize uridine nucleotides are subject to allosteric regulation. For instance, bacterial uridine 5'-monophosphate (UMP) kinase is allosterically inhibited by UTP. nih.gov The binding of UTP to an allosteric site induces a conformational change that reduces the enzyme's affinity for its substrates. Similarly, human uridine/cytidine (B196190) kinase 2 (UCK2) has been shown to have an allosteric inhibitory site at the interface between its subunits. osti.gov Given its structural resemblance to UTP, this compound could potentially bind to such allosteric sites, modulating enzyme activity.

| Enzyme Class | Example | Potential Interaction with this compound |

|---|---|---|

| Kinases | Uridine-Cytidine Kinase | Potential allosteric inhibitor. |

| Phosphorylases | Uridine Phosphorylase | Likely not a substrate; potential inhibitor. |

| Glycosyltransferases | Various | May act as an inhibitor by mimicking UDP-sugar substrates. |

Involvement in Signal Transduction Cascades

Should this compound activate P2Y receptors, it would trigger intracellular signal transduction cascades that mediate its physiological effects. nih.gov The nature of the signaling pathway would depend on the specific P2Y receptor subtype and the G-protein to which it couples. guidetopharmacology.org

P2Y receptors coupling to Gq proteins, such as P2Y2, P2Y4, and P2Y6, activate phospholipase C (PLC). guidetopharmacology.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Conversely, P2Y receptors that couple to Gi proteins, such as P2Y12, P2Y13, and P2Y14, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. guidetopharmacology.org

Activation of these pathways can have profound effects on cellular function, including gene expression, proliferation, and apoptosis. nih.gov For example, uridine has been shown to activate the sirtuin1/AMP-activated protein kinase (SIRT1/AMPK) signaling pathway, which is involved in regulating metabolism. researchgate.net The downstream effects of this compound would be contingent on which of these, or other, signaling cascades it modulates.

Downstream Signaling Pathways Modulated by this compound

Currently, there is a lack of specific data identifying the downstream signaling pathways directly modulated by this compound. Research on the closely related Uridine 5'-diphosphate (UDP) has shown its role as an agonist for P2Y receptors, which are G-protein coupled receptors involved in a multitude of cellular processes. Activation of these receptors can trigger various downstream cascades, including those involving phospholipase C and intracellular calcium mobilization. However, it is crucial to note that this information pertains to UDP and not this compound, and direct experimental evidence for the latter is not available in the reviewed literature.

Crosstalk with Other Intracellular Signaling Networks

The potential for this compound to engage in crosstalk with other intracellular signaling networks is an area that warrants future investigation. In broader nucleotide signaling, crosstalk is a well-established phenomenon, allowing for the fine-tuning of cellular responses to various stimuli. For instance, intricate connections exist between different nucleotide-signaling networks in bacteria, such as the interplay between cyclic di-AMP and the stringent response. Whether this compound participates in similar integrated signaling pathways in mammalian cells is yet to be determined.

Molecular Interactions with Nucleic Acids and Proteins

The specific interactions of this compound with nucleic acids and proteins are not well-documented. However, the known interactions of other uridine diphosphate compounds can offer insights into potential binding partners and functional roles.

Potential Role as a Ribonuclease (RNase) Inhibitor or Modulator

A related compound, Uridine 3',5'-diphosphate (3',5'-UDP), has been identified as a competitive inhibitor of Ribonuclease (RNase) A. medchemexpress.com This inhibition is a critical mechanism for protecting RNA from degradation. Given the structural similarity, it is plausible that this compound could also exhibit RNase inhibitory or modulatory activity, though direct experimental evidence is lacking. The inhibitory constants for related uridine phosphate compounds against RNase A highlight the potential for this class of molecules to interact with ribonucleases.

| Compound | Inhibition Constant (Ki) against RNase A |

| Uridine 5'-phosphate (U5P) | 4.0 mM nih.govresearchgate.netnih.gov |

| Uridine 5'-diphosphate (UDP) | 0.65 mM nih.govresearchgate.netnih.gov |

Interactions with other Nucleotide-Binding Proteins

Uridine nucleotides are known to interact with a wide array of nucleotide-binding proteins, playing crucial roles in metabolism and signaling. For instance, Uridine 5'-diphosphate (UDP) is a substrate for enzymes involved in the biosynthesis of lipid A, a key component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.net Specifically, UDP has been shown to bind to the active site of LpxC, a zinc metalloenzyme. nih.govresearchgate.net While these findings are for UDP, they underscore the potential for uridine diphosphate derivatives to interact with various enzymes and regulatory proteins. The specific binding partners and functional consequences of such interactions for this compound remain an open area for research.

Biological Roles and Physiological Significance of Uridine 3 Diphosphate 5 Diphosphate

Contributions to Cellular Homeostasis and Stress Response Mechanisms

Direct evidence linking Uridine (B1682114) 3'-diphosphate 5'-diphosphate to the broad maintenance of cellular homeostasis or specific stress response pathways is not well-documented in current scientific literature. Its primary known function as an RNase inhibitor suggests an indirect role in regulating RNA stability, which is a critical component of the cellular stress response. By inhibiting RNases, pUp could potentially protect RNA molecules from degradation under stress conditions.

In a broader context, the parent molecule, uridine, and its more common derivatives are crucial for cellular homeostasis. Uridine plays a pivotal role in various biological processes, including the synthesis of macromolecules, and can help maintain metabolic homeostasis during periods of cellular stress, such as glucose scarcity nih.govnih.govnih.gov. For instance, uridine can serve as an alternative energy source for some cells and can reduce oxidative stress and inflammation nih.govnih.gov. However, these roles are attributed to uridine and its other phosphorylated forms, not specifically to Uridine 3'-diphosphate 5'-diphosphate.

Functional Implications in Cell Growth, Proliferation, and Differentiation

There is currently a lack of specific research data detailing the functional implications of this compound in cell growth, proliferation, and differentiation.

In contrast, related uridine nucleotides like UTP and UDP have demonstrated effects on these processes. Studies have shown that UTP can enhance the proliferation of certain cell types, including fibroblast and pancreatic cancer cells nih.govwikipedia.orgwikipedia.org. Uridine itself has been shown to prevent some negative effects on dopaminergic neuronal differentiation caused by certain xenobiotics in vitro mdpi.com. These findings highlight the importance of the uridine metabolic network in cell fate decisions, but a direct role for pUp has not been established.

Participation in Gene Expression and Protein Synthesis Regulation

The known function of this compound as a competitive RNase inhibitor points to a potential role in the post-transcriptional regulation of gene expression medchemexpress.com. By inhibiting the enzymes that degrade RNA, pUp could influence the lifespan of messenger RNA (mRNA) transcripts, thereby affecting the amount of protein synthesized from them.

Specific studies on the direct effects of pUp on mRNA translation and ribosomal function are not available. The stability of mRNA is a key determinant of translational efficiency, so its role as an RNase inhibitor is its most likely point of influence. Modifications of uridine within mRNA sequences are known to impact translation, but this is distinct from the action of a separate inhibitor molecule like pUp drugbank.commdpi.com.

There is no direct evidence to suggest that this compound influences transcriptional regulatory processes. The regulation of gene transcription is a complex process involving transcription factors and chromatin modifications. While nucleotides like UTP are essential substrates for RNA synthesis by RNA polymerases, a regulatory role for pUp at the transcriptional level has not been described nih.gov.

Role in Intercellular Communication and Paracrine Signaling

Currently, there is no scientific evidence to support a role for this compound in intercellular communication or paracrine signaling. Other uridine nucleotides, specifically UDP and UTP, are well-known extracellular signaling molecules that act on P2Y purinergic receptors to mediate a variety of physiological responses in different tissues drugbank.comresearchgate.netdrugbank.com.

Functional Analysis in Diverse Model Organisms and In Vitro Systems

While model organisms such as yeast, worms, flies, and mice are standard tools for dissecting gene and molecule function, specific functional analyses of this compound in these systems are not prominent in the literature nih.govharvard.edu. Its primary characterization as an RNase inhibitor was determined through in vitro biochemical assays medchemexpress.com. Further in vivo studies would be necessary to understand its physiological significance in a whole-organism context.

Due to the lack of specific research data for this compound across these biological areas, the generation of detailed data tables as requested is not feasible. The available information primarily identifies it as a biochemical tool for inhibiting RNases in laboratory settings rather than a broadly acting signaling or metabolic molecule.

Regulation of Uridine 3 Diphosphate 5 Diphosphate Levels and Activity

Transcriptional and Translational Control of Enzymes Related to its Metabolism

The expression of genes encoding enzymes in the pyrimidine (B1678525) biosynthesis pathway is a critical point of regulation. This control ensures that the production of these enzymes is ramped up when pyrimidine nucleotides are scarce and dialed down when they are plentiful.

In many organisms, from bacteria to humans, the genes for enzymes involved in the de novo synthesis of pyrimidines are subject to transcriptional regulation. For instance, the expression of the upp gene in Escherichia coli, which encodes the pyrimidine salvage enzyme uracil (B121893) phosphoribosyltransferase, is negatively regulated by the availability of pyrimidines. nih.gov This regulation is achieved through a UTP-sensitive selection of alternative transcriptional start sites. nih.gov High intracellular levels of UTP favor a transcriptional start site that leads to reiterative transcription, producing non-functional transcripts, while low UTP levels promote an alternative start site that allows for the production of full-length, functional mRNA. nih.gov

In humans, the bifunctional enzyme UMP synthase (UMPS), which catalyzes the final two steps of de novo pyrimidine biosynthesis, is encoded by a single-copy gene. nih.govosti.gov The promoter region of the UMPS gene contains elements that suggest regulation by various signaling molecules, including glucocorticoids and cAMP, and also indicates tissue-specific expression in the liver, myeloid, and lymphocyte lineages. nih.govosti.gov Studies in potato tubers have shown that decreased expression of UMPS leads to a compensatory increase in the transcript levels of enzymes in the pyrimidine salvage pathway, such as uridine (B1682114) kinase and uracil phosphoribosyltransferase. wikigenes.org

Furthermore, enzymes that utilize UDP, such as UDP-glucuronosyltransferases (UGTs), are also under tight transcriptional control. For example, dietary antioxidants have been shown to increase the mRNA levels of UGT isoforms in rat liver. nih.gov Conversely, inflammatory mediators can suppress the expression of UGTs. nih.gov In primary hepatocyte cultures, interleukin-6, in the presence of dexamethasone, causes a significant dose-dependent suppression of UGT1*1 and UGT2B3 mRNA levels. nih.gov

The t-Utp complex, a sub-complex of the small subunit (SSU) processome, links the transcription of pre-rRNAs to their processing. nih.gov The components of this complex are essential for optimal transcription of ribosomal DNA. nih.gov

Post-Translational Modifications Affecting Enzyme Activity

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis and are a rapid and efficient way to regulate enzyme activity. wikipedia.orgabcam.com These modifications can alter an enzyme's catalytic efficiency, stability, localization, and interaction with other molecules. wikipedia.orgabcam.com

A key enzyme in uridine nucleotide metabolism, CTP synthetase, which converts UTP to CTP, is subject to regulation by phosphorylation. nih.govwikipedia.org In Saccharomyces cerevisiae, CTP synthetase is phosphorylated by protein kinase A and protein kinase C, leading to a significant stimulation of its activity. nih.gov This phosphorylation is physiologically relevant and is thought to be part of signal transduction pathways that control cell growth and proliferation. nih.gov In humans, the activity of the CTP synthase 1 isozyme can be inhibited by phosphorylation by glycogen (B147801) synthase kinase 3 (GSK3) under low serum conditions. wikipedia.org

Phosphorylation also plays a role in the regulation of the CAD enzyme complex in animals, which includes carbamoyl (B1232498) phosphate (B84403) synthetase II, aspartate transcarbamylase, and dihydroorotase. fiveable.me The activity of this complex is promoted by MAP kinase-mediated phosphorylation, which is linked to growth signals, while protein kinase A can inhibit its activity, likely to conserve energy. fiveable.me

Nucleoside diphosphate (B83284) kinases (NDPKs), which catalyze the transfer of phosphate groups between nucleoside triphosphates and diphosphates, are also regulated by PTMs. wikipedia.org For example, AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, can directly inhibit NDPK through phosphorylation. wikipedia.org This ensures that the consumption of ATP by NDPK is curtailed when cellular energy levels are low. wikipedia.org

Feedback Inhibition and Activation Mechanisms in Metabolic Pathways

Feedback regulation is a common and crucial mechanism for controlling metabolic pathways. In the context of pyrimidine biosynthesis, the end products of the pathway often inhibit the activity of key enzymes at earlier steps, preventing the unnecessary synthesis of these molecules.

The de novo pyrimidine synthesis pathway is tightly regulated by feedback inhibition. creative-proteomics.com In animals, the enzyme CAD, which catalyzes the initial steps of the pathway, is allosterically inhibited by the end-products UTP and UDP. wikipedia.org Conversely, it is activated by ATP and phosphoribosyl pyrophosphate (PRPP), signaling a need for pyrimidine synthesis. wikipedia.org In bacteria, the enzyme aspartate transcarbamoylase (ATCase), which catalyzes a key committed step, is inhibited by CTP and activated by ATP. numberanalytics.com This allows the cell to balance the pools of purine (B94841) and pyrimidine nucleotides.

CTP synthetase, the enzyme that converts UTP to CTP, is also subject to feedback inhibition by its product, CTP. creative-proteomics.com This ensures that when CTP levels are high, its synthesis is curtailed, maintaining a balance between UTP and CTP pools. fiveable.mecreative-proteomics.com

The enzyme UMP kinase, which phosphorylates UMP to UDP, is activated by GTP and inhibited by UTP. fiveable.me This is another example of cross-pathway regulation, helping to coordinate the levels of purine and pyrimidine nucleotides. youtube.com

The bifunctional enzyme UMP synthase is also allosterically regulated. Its orotidine-5'-monophosphate decarboxylase (ODCase) activity is activated by its substrate, OMP, exhibiting complex kinetic patterns depending on the concentrations of the enzyme and substrate. wikipedia.org

Compartmentalization and Subcellular Distribution as a Regulatory Factor

The spatial organization of metabolic pathways within the cell is another layer of regulation. nih.gov The sequestration of enzymes and their substrates into specific organelles or non-membrane-bound compartments, sometimes referred to as metabolons, can increase the efficiency of a pathway and protect the cell from potentially harmful intermediates. nih.gov

In pyrimidine biosynthesis, there is a distinct subcellular distribution of the enzymes involved. In animals, the first three enzymes of the de novo pathway are part of the multifunctional CAD protein, which is located in the cytosol, often in proximity to mitochondria. wikipedia.org The fourth enzyme, dihydroorotate (B8406146) dehydrogenase (DHODH), is located in the inner mitochondrial membrane. wikipedia.org The final bifunctional enzyme, UMPS, is also found in the cytosol. wikipedia.org This compartmentalization suggests a channeling of intermediates between the different enzymatic steps.

The localization of DHODH in the mitochondria links pyrimidine biosynthesis to the electron transport chain and cellular energy status. numberanalytics.com The process of nucleotide metabolism is not uniformly distributed throughout the cell. For instance, recent studies have shown that nucleotides like ATP and GTP can be found in high concentrations at the leading edge of highly motile cells, suggesting a localized need for these energy sources and building blocks for nucleic acid synthesis in specific cellular regions. nih.gov

The concept of a non-compartmentalized prokaryotic cell is a general characteristic, meaning that unlike eukaryotic cells, they lack membrane-bound organelles like a distinct nucleus. uou.ac.in However, even in prokaryotes, there is a high degree of organization within the cytoplasm where processes like the biosynthesis of nucleotides occur. uou.ac.in

The exchange of metabolites between different subcellular compartments, such as the transport of nucleotides between the cytosol and mitochondria, is a critical aspect of metabolic regulation. nih.gov

Advanced Methodologies for Research and Analysis of Uridine 3 Diphosphate 5 Diphosphate

Chromatographic Separation and High-Resolution Mass Spectrometry for Quantification and Structural Confirmation

Chromatographic techniques are fundamental for the separation and quantification of nucleotides from complex biological matrices. nih.govnih.gov The high polarity and charge of molecules like Uridine (B1682114) 3'-diphosphate 5'-diphosphate necessitate specific chromatographic approaches for effective separation and analysis.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive method for the detection and quantification of alarmones like ppGpp and, by extension, ppUpp. nih.govnih.gov This technique has largely superseded older methods like thin-layer chromatography (TLC) due to its superior resolution, specificity, and quantitative accuracy. nih.govfrontiersin.org

Researchers have developed robust LC-MS/MS methods capable of detecting ppGpp concentrations at nanomolar levels (as low as 0.5 nM) in bacterial cell extracts. nih.gov The process typically involves an initial extraction from cells, often using solvents like methanol (B129727), which has shown high extraction efficiency. nih.gov The extracted nucleotides are then separated chromatographically before being detected by the mass spectrometer. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to more traditional ion-pairing reversed-phase (IP-RP) chromatography, as the high organic content of the mobile phase can enhance the electrospray ionization efficiency and thus the MS signal of the nucleotides. nih.gov

Table 1: Example Parameters for LC-MS/MS-based Alarmone Quantification This table is a composite example based on methodologies described for the analogous compound ppGpp.

| Parameter | Description | Example from Literature (for ppGpp) | Citation |

| Extraction Method | Protocol to isolate nucleotides from cellular material. | Cold methanol extraction followed by centrifugation. | nih.gov |

| Chromatography | Type of liquid chromatography used for separation. | Ultra-High-Performance Liquid Chromatography (UHPLC) or HILIC. | nih.govnih.gov |

| Detection | Mass spectrometry technique for identification and quantification. | Tandem Mass Spectrometry (MS/MS) using characteristic ion transitions (e.g., m/z 604 → m/z 150 for ppGpp). | nih.gov |

| Sensitivity | The lowest concentration that can be reliably detected. | Detection limits as low as 0.5 nM have been reported. | nih.gov |

| Application | Example of use in a biological context. | Measuring ppGpp concentration changes in Clavibacter michiganensis after inducing amino acid starvation. nih.gov | nih.gov |

This high sensitivity is crucial, as the intracellular concentrations of these alarmones can be very low, often in the range of tens to hundreds of pmoles/mL/OD. nih.gov

Ion-exchange chromatography (IEX), particularly strong anion exchange (SAX) chromatography, is a highly effective technique for the purification and analysis of charged molecules like Uridine 3'-diphosphate 5'-diphosphate. knauer.netelementlabsolutions.com This method separates molecules based on their net charge, making it ideal for distinguishing between nucleotides with different numbers of phosphate (B84403) groups. elementlabsolutions.combio-works.com The negatively charged phosphate backbone of the nucleotide binds to the positively charged stationary phase of the chromatography column. bio-works.com

Elution is typically achieved by applying a salt gradient of increasing ionic strength, which disrupts the electrostatic interactions and releases the bound molecules in order of increasing charge or binding affinity. elementlabsolutions.combio-works.com This allows for the separation of the target molecule from other nucleotides and cellular components. elementlabsolutions.com IEX is not only used for analysis but is also a scalable method for the large-scale purification of oligonucleotides and their derivatives, capable of achieving high purity (e.g., 95%) and yield (e.g., 90%). knauer.netbio-works.com

Spectroscopic Techniques for Investigating Molecular Interactions (e.g., NMR, SPR)

To understand how this compound executes its function, it is essential to study its interactions with biological macromolecules like proteins and enzymes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. NMR can provide atomic-level information about molecular interactions. For example, studies on ppGpp have used NMR to identify the specific amino acid residues in proteins, such as initiation factor 2 (IF2), that are involved in binding the alarmone. pnas.org By comparing the NMR spectra of the protein in the presence and absence of the nucleotide, researchers can map the binding site and characterize the conformational changes that occur upon binding. pnas.orguu.nl

While not explicitly documented for this compound, Surface Plasmon Resonance (SPR) is another widely used spectroscopic technique for studying molecular interactions in real-time. SPR would allow for the quantitative measurement of binding kinetics (association and dissociation rates) and affinity between the alarmone and its target proteins.

Enzymatic Assays for Kinetic Analysis and Activity Measurements

The intracellular levels of this compound are controlled by the competing activities of synthetase and hydrolase enzymes. plos.org In bacteria, these activities are often carried out by RelA/SpoT homolog (RSH) enzymes. plos.orgnih.gov Enzymatic assays are crucial for characterizing the kinetic properties of these enzymes and understanding how their activity is regulated.

These assays can monitor either the consumption of substrates (e.g., ATP and UTP/GDP/GTP) or the formation of products (ppUpp/ppGpp). frontiersin.org Coupled optical assays provide a method for real-time kinetic analysis. frontiersin.org For instance, the hydrolysis of the alarmone can be coupled to NADH oxidation or NADP+ reduction, which can be monitored spectrophotometrically. frontiersin.org Such assays allow for the determination of key kinetic constants like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing insight into the enzyme's efficiency and substrate affinity. frontiersin.org

Table 2: Example Kinetic Data for Alarmone Hydrolase Activity This table presents data for the analogous compound ppGpp to illustrate the type of information gained from enzymatic assays.

| Enzyme | Substrate | Km (µM) | Vmax (µM/min) | Citation |

| Mesh-1 | ppGpp | 107 | 19.4 | frontiersin.org |

| Mesh-1 | pppGpp | 120 | 27.0 | frontiersin.org |

These kinetic analyses are vital for comparing the activities of different enzymes or the effect of mutations on catalytic function. frontiersin.orgnih.gov

Molecular Biology Techniques for Genetic Manipulation of Related Pathways

A powerful approach to understanding the physiological role of this compound is to manipulate the genes responsible for its synthesis and degradation. nih.govnih.gov Standard molecular biology techniques are used to create mutant bacterial strains, for example, a strain where the synthetase gene (like relA) is deleted (a ΔrelA mutant). nih.gov Such a strain would be unable to produce the alarmone in response to certain stresses. nih.gov

By comparing the phenotype of the mutant strain to the wild-type, researchers can deduce the functions of the alarmone. nih.govpnas.org For example, global gene expression profiling using microarrays or RNA-sequencing in wild-type versus mutant strains under stress conditions can reveal which genes are regulated by the alarmone. nih.govasm.org Studies on ppGpp have shown that it modulates the transcription of up to a third of all genes in the cell, down-regulating genes for growth and up-regulating those for amino acid biosynthesis. wikipedia.orgasm.org

In Vitro and Cell-Based Assay Development for Functional Studies

To dissect the specific molecular mechanisms affected by this compound, researchers use a variety of in vitro and cell-based assays.

In Vitro Transcription-Translation Systems: These cell-free systems allow for the study of the direct effect of the alarmone on the core processes of transcription and translation. nih.govpnas.org For instance, adding ppGpp to such a system has been shown to inhibit the synthesis of certain proteins while stimulating the expression of others, such as amino acid biosynthetic operons. pnas.orgnih.gov

Cell-Based Functional Assays: A wide range of cell-based assays can be employed to measure the impact of the alarmone on cellular processes. bdbiosciences.comsigmaaldrich.com These include:

Growth and Viability Assays: Measuring how the presence or absence of the alarmone-synthesis machinery affects bacterial growth and survival under different stress conditions. nih.govresearchgate.net

Reporter Gene Assays: Fusing the promoter of a gene of interest to a reporter gene (like that for luciferase or GFP) allows for the measurement of how the alarmone affects its transcription. nih.govreactionbiology.com

Metabolite Profiling: Using techniques like LC-MS to measure global changes in the cellular metabolome in response to the accumulation of the alarmone. biorxiv.org

These functional assays provide crucial links between the molecular interactions of the alarmone and its ultimate physiological effects on the cell. bdbiosciences.comsigmaaldrich.com

Computational and In Silico Approaches for Structure-Function Prediction

The elucidation of the precise roles of this compound in complex biological systems is significantly advanced by computational and in silico methodologies. These approaches provide a powerful framework for predicting its three-dimensional structure, conformational dynamics, and interactions with potential protein targets, thereby offering insights into its function at a molecular level. The absence of extensive experimental data for this specific molecule necessitates a reliance on established computational techniques that have been successfully applied to analogous nucleotide-based signaling molecules and their protein partners.

Molecular Modeling and Conformational Analysis:

The inherent flexibility of nucleotide derivatives like this compound, particularly around the glycosidic bond and the phosphate chains, presents a significant challenge for structural analysis. To address this, molecular dynamics (MD) simulations are employed to explore the conformational landscape of the molecule in an aqueous environment. Techniques such as Replica Exchange Molecular Dynamics (REMD) can enhance the sampling of different conformational states, providing a more comprehensive understanding of the molecule's structural dynamics in solution. nih.gov These simulations can reveal the energetically favorable conformations and the transitions between them, which are crucial for its recognition by and binding to target proteins.

Quantum mechanics (QM) calculations can be used to further refine the understanding of the electronic structure and properties of this compound. QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods, for instance, can provide detailed insights into the excited state dynamics and photostability of uridine derivatives, which could be relevant for specific biological contexts.

Molecular Docking and Binding Site Prediction:

A primary application of in silico methods is the prediction of interactions between this compound and its putative protein targets. Molecular docking simulations are instrumental in this regard. These computational experiments predict the preferred binding orientation of the ligand within the active or allosteric site of a protein. By scoring these predicted poses based on factors like binding energy, it is possible to identify the most likely binding mode.

For instance, in the context of P2Y receptors, which are known to bind various nucleotides, homology modeling can be used to generate a three-dimensional structure of the receptor if an experimental structure is unavailable. acs.org Subsequently, docking studies can be performed to predict how this compound might interact with the receptor's binding pocket. These studies can highlight key amino acid residues involved in the interaction, such as those forming hydrogen bonds or electrostatic interactions with the phosphate groups or the uracil (B121893) base of the ligand.

Structure-Activity Relationship (SAR) and Ligand-Based Pharmacophore Modeling:

In silico approaches are also valuable for understanding the structure-activity relationships of nucleotide analogs. By computationally modifying the structure of this compound and predicting the effect of these modifications on its binding affinity to a target protein, researchers can gain insights into the key chemical features required for its biological activity.

In the absence of a known protein target, ligand-based pharmacophore modeling can be employed. This technique involves identifying the common three-dimensional arrangement of chemical features in a set of known active molecules. This pharmacophore model can then be used to virtually screen large compound libraries to identify other molecules, including potentially this compound, that are likely to exhibit similar biological activity.

Computed Properties of Uridine 3',5'-Bis(Dihydrogen Phosphate):

The following table presents computationally derived properties for Uridine 3',5'-Bis(Dihydrogen Phosphate), a closely related or identical compound to this compound, as sourced from public chemical databases. nih.gov These parameters are fundamental for its use in computational models.

| Property | Value | Source |

| Molecular Weight | 404.16 g/mol | PubChem |

| Molecular Formula | C9H14N2O12P2 | PubChem |

| XLogP3 | -4.7 | PubChem |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 12 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 404.00219788 | PubChem |

| Monoisotopic Mass | 404.00219788 | PubChem |

| Topological Polar Surface Area | 212 Ų | PubChem |

| Heavy Atom Count | 25 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 669 | PubChem |

These computational approaches, when integrated with experimental data, provide a robust framework for generating and testing hypotheses regarding the structure-function relationship of this compound, ultimately accelerating our understanding of its biological significance.

Future Research Directions and Unexplored Avenues for Uridine 3 Diphosphate 5 Diphosphate

Identification of Novel Binding Partners and Receptors

A primary avenue for future research is the systematic identification of proteins that bind to Uridine (B1682114) 3'-diphosphate 5'-diphosphate. While it is known to be a competitive inhibitor of Ribonuclease (RNase), its full spectrum of interacting proteins is likely much broader. medchemexpress.com

Initial studies exploring the structure-activity relationships of UDP analogues at purinergic receptors have provided clues. For instance, at the human P2Y6 receptor, which is potently activated by UDP, related compounds such as 2′-deoxyuridine 3′,5′-bisphosphate and a cyclic 3′,5′-diphosphate analogue were found to be inactive as either agonists or antagonists. nih.gov This lack of activity is itself a critical piece of data, suggesting that the specific arrangement of the phosphate (B84403) groups is a key determinant for receptor recognition and that pUp does not engage with this particular receptor.

Future research should employ high-throughput screening methods, such as affinity chromatography-mass spectrometry and protein microarrays, using pUp as bait to pull down and identify novel binding partners from cell lysates. Furthermore, given that derivatives of the related adenosine 3',5'-bisphosphate can act as antagonists at other P2Y receptors, it is plausible that pUp or its synthetic derivatives could be selective modulators of as-yet-unidentified nucleotide receptors or enzymes. acs.org Investigating its binding potential across the full family of P2Y and other nucleotide-binding proteins is a critical next step.

Elucidation of Undiscovered Metabolic Branches and Interconnections

The metabolic origins and fate of Uridine 3'-diphosphate 5'-diphosphate are currently unknown. It is not a recognized intermediate in the canonical de novo or salvage pathways of pyrimidine (B1678525) metabolism, which primarily produce 5'-phosphorylated uridine derivatives like Uridine 5'-monophosphate (UMP), UDP, and Uridine 5'-triphosphate (UTP). nih.govresearchgate.net

Future research must focus on identifying the enzymatic machinery responsible for synthesizing and degrading pUp. A key hypothesis is that pUp may be a product of specific RNA degradation pathways or a signaling molecule generated under particular cellular conditions, such as metabolic stress or viral infection. Its known role as an RNase inhibitor suggests a close relationship with RNA metabolism. medchemexpress.com Advanced metabolomic profiling of cells under various stress conditions could reveal correlations between the accumulation of pUp and specific cellular states, providing clues to its upstream synthesis pathways.

Furthermore, exploring potential interconnections with other major metabolic hubs is crucial. For example, the pentose phosphate pathway is a key source of ribose-5-phosphate for nucleotide synthesis. youtube.comnih.gov Investigating whether intermediates from this or other pathways can be shunted towards pUp synthesis could reveal novel metabolic nodes that integrate carbohydrate metabolism with pyrimidine signaling.

Application of Systems Biology Approaches to Map this compound Networks

Understanding the functional role of this compound requires moving beyond single-molecule interactions to a network-level perspective. Systems biology offers a powerful toolkit for this purpose, enabling the integration of diverse -omics datasets to construct comprehensive models of molecular networks. nih.govnih.gov

A future systems-level workflow to map the pUp network could involve:

Integrative Multi-Omics Analysis: Perturbing cellular systems and measuring the resulting changes in the metabolome (to quantify pUp levels), transcriptome, and proteome. This would identify genes and proteins whose expression levels correlate with pUp abundance, suggesting functional relationships.

Network Inference: Using computational algorithms to analyze these correlation datasets and build putative interaction networks. These networks can highlight potential pUp-regulated pathways and biological processes. nih.gov

Pathway and Topology Analysis: Applying enrichment analysis to determine if the identified network components are significantly associated with specific known pathways (e.g., RNA processing, immune response). The topological properties of the network can also identify key nodes that may be critical for pUp function. nih.gov

This approach can generate testable hypotheses about the function of pUp, which can then be validated through targeted molecular biology experiments. Such an integrative strategy is essential to place pUp within the broader context of cellular physiology and disease.

Development of Advanced Research Probes, Agonists, and Antagonists

The development of specific chemical tools is indispensable for the functional characterization of molecules like this compound. Currently, the lack of such tools severely hampers research into its cellular dynamics and mechanisms of action.

Future research priorities in this area include:

Fluorescent Probes: Designing and synthesizing high-affinity, selective fluorescent probes for pUp. These probes would enable real-time imaging of pUp concentrations in living cells, providing invaluable spatiotemporal information about its synthesis, degradation, and localization in response to cellular stimuli. Methodologies used to develop probes for other nucleotide-bearing molecules could serve as a template for this work. nih.govresearchgate.netmdpi.com

Selective Agonists and Antagonists: The structure of pUp can serve as a scaffold for the rational design of potent and selective agonists or antagonists for its binding partners. For example, the discovery that N6-methyl 2'-deoxyadenosine 3',5'-bisphosphate is a selective antagonist for the P2Y1 receptor demonstrates the potential for 3',5'-bisphosphate nucleotides to be developed into specific pharmacological modulators. acs.org Such compounds would be critical for probing the physiological consequences of activating or inhibiting pUp-mediated pathways.

These advanced chemical tools would not only facilitate basic research but could also represent the first step toward developing novel therapeutic agents that target pUp networks.

Evolutionary and Comparative Biochemical Studies across Species

Investigating the evolutionary history of this compound and its associated proteins can provide deep insights into its fundamental biological roles. By examining the presence and function of pUp across different species, from bacteria to mammals, researchers can identify its most conserved—and therefore likely most critical—functions.

A comparative biochemical approach would involve searching for the enzymatic machinery and binding partners of pUp in a diverse range of organisms. If the proteins that synthesize, degrade, or bind to pUp are highly conserved across evolutionary lineages, it would strongly suggest a fundamental and ancient biological role. For example, the conservation of key residues in the binding pocket of its known target, RNase, could be analyzed across species to predict the evolutionary constraints on their interaction.

Furthermore, comparative studies may reveal species-specific roles for pUp. It might function as a simple metabolic byproduct in some organisms while having evolved into a sophisticated signaling molecule in others. This evolutionary perspective is crucial for a complete understanding of the biology of this compound.

Q & A

Basic Research Questions

Q. What are the standard chemoenzymatic methods for synthesizing uridine 3'-diphosphate 5'-diphosphate (3',5'-UDP) and its analogs?

- Methodological Answer : 3',5'-UDP analogs can be synthesized using recombinant enzymes such as uridine kinase, uridine monophosphate kinase, and polyphosphate kinase. For example, UDP-GlcNTFA (a synthetic mimic) is produced via a three-enzyme cascade: (i) phosphorylation of uridine using ATP, (ii) sequential phosphate group additions, and (iii) enzymatic coupling to modified sugars. Reaction progress is monitored by TLC, HPLC, or LC-MS. Purity is confirmed via NMR and high-resolution mass spectrometry (HRMS-FAB) .

Q. How is this compound structurally characterized to confirm its purity and configuration?

- Methodological Answer : Structural validation involves:

- NMR spectroscopy : and NMR to resolve ribose and uracil ring configurations (e.g., δ 7.88 ppm for uracil protons in UDP-GlcNTFA) .

- Mass spectrometry : HRMS-FAB or LC-MS/MS to confirm molecular weight (e.g., [M−H]⁻ ion at m/z 660.0463 for UDP-GlcNTFA) .

- Enzymatic assays : Competitive inhibition of RNase activity (for 3',5'-UDP) with IC measurements .

Q. What enzymatic pathways involve 3',5'-UDP in nucleotide metabolism?

- Methodological Answer : 3',5'-UDP participates in:

- RNase regulation : Acts as a competitive inhibitor of RNase, requiring kinetic assays with fluorogenic substrates to quantify inhibition .

- Nucleotide interconversion : UMP-CMP kinase catalyzes the conversion of uridine 5'-monophosphate (UMP) to uridine 5'-diphosphate (UDP), with activity measured via coupled spectrophotometric assays (e.g., NADH oxidation) .

- Ribonucleotide reductase (RNR) pathways : UDP is reduced to dUDP in ATP-dependent reactions, analyzed using -labeled substrates and gel electrophoresis .

Advanced Research Questions

Q. How can molecular modeling guide the design of 3',5'-UDP analogs as selective P2Y6 receptor ligands?

- Methodological Answer :

- Docking studies : The β-phosphate of UDP forms electrostatic interactions with conserved cationic residues (e.g., Arg) in the P2Y6 receptor. Modifications like 5-iodo substitution (EC = 0.15 µM) or 4-ethylthio groups (EC = 0.28 µM) enhance potency by fitting into hydrophobic pockets (e.g., Y33 in TM1) .

- Functional assays : Calcium mobilization or IP accumulation assays in HEK293 cells transfected with P2Y6 receptors validate agonist/antagonist activity .

Q. What methodological challenges arise in quantifying 3',5'-UDP in complex biological matrices?

- Methodological Answer : Key challenges include:

- Matrix interference : Co-eluting nucleotides (e.g., ATP, UTP) in LC-MS/MS require optimized gradients (e.g., HILIC columns) and isotope-labeled internal standards (e.g., -UDP) .

- Instability : Rapid enzymatic degradation in cell lysates necessitates immediate sample quenching (e.g., cold methanol extraction) .

Q. How to resolve contradictory data in structure-activity relationship (SAR) studies of UDP analogs?

- Methodological Answer : Contradictions arise from:

- Substitution effects : 2'-azido or 2'-amino groups reduce potency >100-fold, while 5-iodo or 4-thioether groups retain activity. Use comparative molecular field analysis (CoMFA) to map steric/electronic tolerances .

- Receptor promiscuity : Test analogs against related P2Y receptors (e.g., P2Y1, P2Y14) via radioligand binding assays to confirm selectivity .

Q. What strategies optimize the selectivity of UDP analogs for UDP-glucuronosyltransferases (UGTs) versus other nucleotide-binding enzymes?

- Methodological Answer :

- Sugar moiety modifications : Replace GlcNAc with biotinylated or trifluoroacetylated sugars to enhance UGT binding (e.g., UDP-GlcNTFA, K = 12 µM for UGT1A1) .

- Competitive inhibition assays : Use fluorescent probes (e.g., 4-methylumbelliferone glucuronide) to measure UGT activity in human liver microsomes .

Key Notes

- Avoid using abbreviations for nucleotide names (e.g., "UDP" is acceptable only after full definition).

- Contradictory SAR data require validation via orthogonal assays (e.g., functional vs. binding studies) .

- Analytical methods must account for nucleotide lability; storage is critical for sample integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.